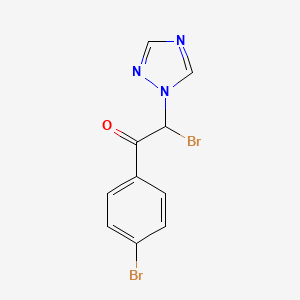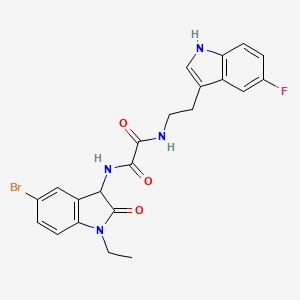
(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral organic compound with a unique structure that includes a dioxolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its chiral centers make it a valuable subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one typically involves the reaction of butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of a dioxolane ring-forming reaction, where a butyl-substituted aldehyde reacts with a methyl-substituted diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s dioxolane ring structure allows it to fit into specific binding sites, modulating the activity of target molecules.
Comparison with Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral compound with a similar dioxolane ring structure.
(2R,3R,4R,5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid: A compound with multiple chiral centers and similar stereochemical properties.
Uniqueness: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties. Its chiral centers make it particularly valuable for applications requiring precise stereochemical control.
Properties
CAS No. |
918819-63-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7-6(2)10-8(9)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
GAUORQCLQBRUEA-NKWVEPMBSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@@H](OC(=O)O1)C |
Canonical SMILES |
CCCCC1C(OC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-ol](/img/structure/B12623553.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12623579.png)
![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)



![acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide](/img/structure/B12623618.png)
silane](/img/structure/B12623622.png)
